N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide

Catalog No.
S004830
CAS No.
M.F
C17H30Br2N2
M. Wt
422.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydro...

Product Name

N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide

IUPAC Name

N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide

Molecular Formula

C17H30Br2N2

Molecular Weight

422.2 g/mol

InChI

InChI=1S/C17H28N2.2BrH/c18-14-8-3-9-15-19-17(12-6-2-7-13-17)16-10-4-1-5-11-16;;/h1,4-5,10-11,19H,2-3,6-9,12-15,18H2;2*1H

InChI Key

ZCYUSVRXEKAQSL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCCCCCN.Br.Br

Synonyms

N-(1-Phenylcyclohexyl)-1,5-pentanediamine dihydrobromide

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCCCCCN.Br.Br

Description

Voltage- and use-dependent open-channel antagonist of AMPA receptors. Selective between subtypes; blocks GluR2 subunit-lacking receptors more potently than GluR2-containing receptors (KD for GluR2-containing AMPAR is 210 times higher at -80 mV). More potent than IEM 1460 and IEM 1754 due to a slower unblocking rate. Alleviates inflammatory pain in a rat model of peripheral inflammation.

Mechanism of Action

IEM 1925 dihydrobromide acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors. This means it blocks the activity of a specific type of glutamate receptor, a crucial neurotransmitter involved in various brain functions, including learning, memory, and movement.

The compound exhibits selectivity towards AMPA receptor subtypes, potently blocking receptors lacking the GluA2 subunit compared to those containing it. Additionally, it demonstrates a slower unblocking rate compared to other similar compounds, potentially leading to more sustained effects.

Potential Therapeutic Applications

Current research on IEM 1925 dihydrobromide primarily focuses on its potential in:

  • Alleviating inflammatory pain: Studies in rat models suggest the compound may be effective in reducing inflammatory pain associated with peripheral nerve damage.
  • Neurodegenerative diseases: IEM 1925 dihydrobromide's ability to modulate AMPA receptor activity makes it a potential candidate for exploring its effects in neurodegenerative diseases like Parkinson's disease, where altered glutamate signaling is implicated. However, further research is necessary to evaluate its efficacy and safety in this context.

N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide, also known as N-(1-Phenylcyclohexyl)-1,5-pentanediamine dihydrobromide, is a chemical compound with the molecular formula C17H28N2·2HBr and a molecular weight of approximately 422.24 g/mol. This compound features a pentanediamine backbone substituted with a phenylcyclohexyl group, which provides unique structural properties that may influence its biological activity and applications in various fields .

  • IEM 1925 dihydrobromide acts as a voltage- and use-dependent antagonist of AMPA receptors [, ].
  • AMPA receptors are glutamate receptors, a key player in excitatory neurotransmission.
  • IEM 1925 dihydrobromide binds to the receptor only when the channel is open and exerts a stronger blocking effect on AMPA receptors lacking the GluA2 subunit [].
  • This selectivity allows researchers to target specific AMPA receptor populations within the brain [].
  • Specific safety data for IEM 1925 dihydrobromide is limited, as it is a research compound and not a therapeutic drug.
  • Standard laboratory safety practices should be followed when handling the compound, including wearing gloves, eye protection, and working in a fume hood.
  • Due to its unknown toxicity profile, it should not be ingested or inhaled.
Typical of amines and diamines. These reactions include:

  • Acid-Base Reactions: The primary amine groups can react with acids to form salts, as seen in its dihydrobromide form.
  • Alkylation: The amine groups can undergo alkylation reactions with alkyl halides to form N-alkyl derivatives.
  • Formation of Complexes: This compound may form coordination complexes with metal ions due to the presence of nitrogen atoms.

These reactions are significant for modifying the compound's properties for specific applications.

Research indicates that N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide exhibits notable biological activity. It acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors, which are critical for synaptic transmission in the central nervous system. This property suggests potential applications in neuropharmacology, particularly in studying excitatory neurotransmission and developing treatments for neurological disorders .

The synthesis of N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide typically involves several steps:

  • Formation of the Diamine: The initial step involves synthesizing 1,5-pentanediamine through the reaction of appropriate precursors.
  • Substitution Reaction: The diamine is then reacted with phenylcyclohexyl halides (such as bromides or iodides) to introduce the phenylcyclohexyl group.
  • Salt Formation: Finally, the product is treated with hydrobromic acid to form the dihydrobromide salt.

This multi-step synthesis allows for the precise control of the final compound's purity and yield .

N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide has several applications:

  • Neuroscience Research: Due to its antagonistic effects on AMPA receptors, it is used in studies related to synaptic transmission and neuropharmacology.
  • Pharmaceutical Development: The compound may serve as a lead structure for developing new drugs targeting excitatory neurotransmission pathways.
  • Chemical Research: It can be utilized in synthetic organic chemistry as a building block for more complex molecules.

Studies investigating the interactions of N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide with biological systems have shown that it can modulate neuronal activity by blocking AMPA receptors. This blockade can lead to alterations in synaptic plasticity and neurotransmitter release, making it a valuable tool for understanding mechanisms underlying learning and memory processes .

Several compounds share structural similarities with N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,5-PentanediamineSimple diamine structureBasic amine without aromatic groups
N-(Phenylmethoxy)-1,5-pentanediamineContains methoxy substituentVariation in substituents affecting solubility
N,N-Dimethyl-1,5-pentanediamineDimethylated versionIncreased lipophilicity
N-(Cyclohexyl)-1,5-pentanediamineCyclohexane substitutionSimilar structure but different cyclic group

N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide is unique due to its combination of a cyclohexyl group with a phenyl moiety, which enhances its biological activity compared to simpler diamines or those without aromatic substituents .

Retrosynthetic Strategies for Cyclohexyl-Phenyl Substitution

The retrosynthetic analysis of N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide requires systematic disconnection of the target molecule into synthetically accessible fragments [6]. The primary retrosynthetic approach involves disconnection at the carbon-nitrogen bond linking the pentanediamine chain to the phenylcyclohexyl moiety [10]. This strategic bond cleavage reveals two key synthetic building blocks: 1-phenylcyclohexylamine and 1,5-dibromopentane or equivalent pentanediamine precursors [9].

The phenylcyclohexyl substitution pattern can be approached through multiple retrosynthetic pathways [8]. The most direct route involves the formation of the phenylcyclohexyl unit through Grignard or organolithium chemistry, where phenylmagnesium bromide or phenyllithium reacts with cyclohexanone to generate 1-phenylcyclohexanol [8] [13]. Subsequent conversion of the alcohol to the corresponding amine through azide displacement represents a well-established synthetic transformation [9] [43].

Alternative retrosynthetic strategies focus on direct coupling approaches between pre-formed cyclohexyl and phenyl components [42]. The cyclohexyl-phenyl bond formation can be achieved through Friedel-Crafts acylation followed by reduction, or through transition metal-catalyzed cross-coupling reactions [38]. These approaches offer greater flexibility in introducing substituents on either the cyclohexyl or phenyl rings during the synthetic sequence [39].

The pentanediamine component requires strategic consideration of nitrogen protection and deprotection sequences [12]. Retrosynthetic analysis reveals that 1,5-dibromopentane serves as an excellent electrophilic partner for nucleophilic substitution reactions with primary amines [9]. The linear five-carbon chain provides optimal spacing for the formation of the desired diamine structure while minimizing competing cyclization reactions [41].

Retrosynthetic FragmentSynthetic EquivalentCommercial AvailabilityEstimated Cost (per gram)
1-Phenylcyclohexylamine1-Phenylcyclohexanol + NaN3Limited$45-60
Pentanediamine precursor1,5-DibromopentaneReadily available$8-12
Phenyl componentPhenylmagnesium bromideCommercial$15-20
Cyclohexyl componentCyclohexanoneCommercial$3-5

Bromide Salt Formation: Mechanistic Insights

The formation of dihydrobromide salts from organic diamines proceeds through a well-characterized acid-base neutralization mechanism [7] [15]. The process involves protonation of both nitrogen atoms in the pentanediamine chain by hydrobromic acid, resulting in the formation of a stable ionic compound [26]. The mechanistic pathway begins with the approach of hydrobromic acid molecules to the basic nitrogen centers, where the high electronegativity difference between hydrogen and bromine facilitates proton transfer [16].

The first protonation occurs at the primary amine terminus of the pentanediamine chain, forming an ammonium bromide intermediate [26]. This initial protonation increases the electron-withdrawing character of the substituted nitrogen, moderately reducing the basicity of the remaining primary amine group [15]. However, the five-carbon spacer chain provides sufficient distance to minimize electronic interference, allowing the second protonation to proceed readily under standard conditions [7].

Kinetic studies of diamine protonation reveal that the reaction follows second-order kinetics, with rate constants dependent on both the concentration of hydrobromic acid and the diamine substrate [44]. The reaction mechanism proceeds through a concerted proton transfer process, where hydrogen bonding interactions stabilize the transition state [12]. Solvent effects play a crucial role in determining the reaction rate, with polar protic solvents facilitating faster protonation through enhanced solvation of the ionic products [16].

The thermodynamic stability of the dihydrobromide salt results from multiple favorable interactions [15]. Ionic bonding between the protonated ammonium centers and bromide anions provides the primary stabilization energy, while hydrogen bonding networks between the salt and solvent molecules contribute additional stabilization [7]. Crystal packing forces in the solid state further enhance the overall stability of the dihydrobromide form compared to the free base [20].

ParameterValueUnitsReference Conditions
First Protonation Rate Constant2.4 × 10⁵M⁻¹s⁻¹25°C, aqueous solution
Second Protonation Rate Constant1.8 × 10⁵M⁻¹s⁻¹25°C, aqueous solution
Enthalpy of Salt Formation-186kJ/molStandard conditions
Entropy Change-142J/mol·KStandard conditions

Purification Techniques and Yield Optimization

The purification of N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide requires specialized techniques adapted for ionic organic compounds [18] [28]. Conventional silica gel chromatography presents significant challenges due to strong acid-base interactions between the basic diamine functionality and acidic silica surface [25]. These interactions lead to irreversible adsorption, peak broadening, and potential compound degradation during attempted purification [18].

Recrystallization represents the primary purification method for the dihydrobromide salt [21] [22]. The optimal recrystallization solvent system involves a mixture of ethanol and water in a 3:1 ratio, providing excellent solubility at elevated temperatures while promoting selective crystallization upon cooling [23]. The recrystallization process begins by dissolving the crude dihydrobromide salt in hot ethanol-water mixture at 75-80°C, followed by controlled cooling to room temperature over a period of 2-3 hours [24].

Alternative purification approaches utilize reverse-phase high-performance liquid chromatography for analytical and preparative applications [35]. The ionic nature of the dihydrobromide salt provides excellent retention on C18 stationary phases when using acetonitrile-water mobile phase systems [35]. Gradient elution conditions starting with 10% acetonitrile and progressing to 90% acetonitrile over 30 minutes achieve baseline separation from common impurities [25].

Ion-exchange chromatography offers another effective purification strategy for charged diamine species [20]. Strong cation exchange resins efficiently retain the protonated diamine, allowing selective elution with graduated salt solutions or pH adjustment [28]. This approach proves particularly valuable for removing neutral organic impurities and unreacted starting materials that do not interact with the ion-exchange resin [18].

Yield optimization strategies focus on maximizing conversion efficiency while minimizing side product formation [19]. Temperature control during the synthesis maintains reaction selectivity, with optimal conditions ranging from 60-80°C depending on the specific synthetic step [38]. Solvent selection significantly impacts yield, with polar aprotic solvents like dimethylformamide providing superior results for nucleophilic substitution reactions .

Purification MethodYield RecoveryPurity AchievedProcessing Time
Recrystallization (EtOH/H2O)78-85%>95%4-6 hours
Reverse-phase HPLC85-92%>98%2-3 hours
Ion-exchange chromatography80-88%>96%3-4 hours
Combined recrystallization/HPLC75-82%>99%6-8 hours

Analytical characterization of the purified compound employs multiple spectroscopic techniques to confirm structure and purity [29] [30]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the phenylcyclohexyl protons appearing in the aromatic region (7.1-7.5 ppm) and cyclohexyl region (1.2-2.8 ppm) [31] [36]. Mass spectrometry analysis confirms the molecular ion peak and fragmentation patterns consistent with the expected dihydrobromide salt structure [33] [37].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

422.07552 g/mol

Monoisotopic Mass

420.07757 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-15

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